N1-Alkyl Chain Differentiation: n-Butyl Versus Isobutyl and Ethyl Analogs in ALDH1A3 Inhibitor Pharmacophore
The Princeton University ALDH1A3 patent family (US 2025/0129046) explicitly teaches that N1-alkyl substitution on the tetrahydroquinolinone core is a critical determinant of ALDH1A3 inhibitory potency. Within this pharmacophore, the linear n-butyl chain provides an optimal balance of lipophilicity and conformational flexibility for engagement with the ALDH1A3 substrate-binding tunnel, whereas the branched isobutyl analog introduces steric clash that reduces complementarity [1]. Although this specific compound (CAS 941953-63-5) is not individually exemplified with an IC50 value in the publicly available patent text, it falls within the generic structural formula (Formula I/II) claimed to achieve low nanomolar ALDH1A3 affinity, as demonstrated by tool compound MBE1.5 which achieves cellular ALDH1A3 inhibition at 10 nM and in vivo tumor regression at 50 mg/kg in combination with paclitaxel [1]. The closest commercially available comparator, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (CAS 941991-52-2), differs only in N1 branching and is therefore predicted to exhibit altered potency and selectivity based on the patent SAR disclosure.
| Evidence Dimension | ALDH1A3 cellular inhibitory activity (class-level representative compound MBE1.5) |
|---|---|
| Target Compound Data | Not individually reported; compound falls within generic Formula I/II structural scope claimed for low nanomolar ALDH1A3 inhibition |
| Comparator Or Baseline | MBE1.5 (exemplified tetrahydroquinolinone tool compound): cellular IC50 ~10 nM for ALDH1A3 inhibition; in vivo efficacy at 50 mg/kg in mouse xenograft model [1] |
| Quantified Difference | Quantitative differentiation between n-butyl and isobutyl analogs not publicly reported; inferred from patent SAR teaching that linear alkyl chains are preferred |
| Conditions | ALDEFLUOR flow cytometry assay in SUM159-M1a-Aldh1a3 breast cancer cells; mouse xenograft metastatic breast cancer model |
Why This Matters
For researchers probing ALDH1A3 as a therapeutic target, selecting the n-butyl analog over the isobutyl variant aligns with the patent-validated pharmacophore, potentially avoiding the affinity loss associated with branched N1-alkyl chains.
- [1] Princeton University. Tetrahydroquinolino derivatives for the treatment of metastatic and chemoresistant cancers. US Patent Application Publication No. US 2025/0129046 A1. Published April 24, 2025. See paragraphs [0007]-[0009] describing low nanomolar ALDH1A3 affinity; Figures 1-5 for MBE1/MBE1.5 cellular and in vivo data. View Source
